molecular formula C22H12N4O13S4-4 B1225947 3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate

3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate

Cat. No. B1225947
M. Wt: 668.6 g/mol
InChI Key: KMNTUASVUKNVJS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ponceau S(4-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of Ponceau S. It is a conjugate base of a Ponceau S (acid form).

Scientific Research Applications

Molecular Structure and Spectral Analysis

  • Application : Used in the synthesis of azo dyes for optoelectronic applications, particularly in polarizing films for UV and visible spectrum regions. Studies reveal good agreement between computed and experimental absorption spectral data, supporting their use in optoelectronic devices (Shahab et al., 2016).

Absorption Spectra in Dye Synthesis

  • Application : Integral in dye synthesis, where it's coupled with various agents to produce dyes with specific absorption wavelengths. These dyes have applications in fabric dyeing, showing variations in absorption based on pH, time, and temperature (Iyun et al., 2020).

Polarizing Film Development

  • Application : Essential for developing thermostable polarizing films with high polarization efficiency. These films, absorbing in the visible spectrum, have potential applications in various optical and electronic devices (Shahab et al., 2017).

Environmental Impact Studies

  • Application : Studied for its behavior under aerobic conditions, particularly its decomposition products. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Kudlich et al., 1999).

Polymer Electrolyte Membrane Applications

  • Application : Utilized in the synthesis of sulfonated poly(aryl ether) copolymers. These materials are promising for polymer electrolyte membrane applications in fuel cells due to their thermal, oxidative, and hydrolytic stability, as well as their proton conductivity and low methanol permeability (Zhaoxia et al., 2017).

properties

Product Name

3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate

Molecular Formula

C22H12N4O13S4-4

Molecular Weight

668.6 g/mol

IUPAC Name

3-hydroxy-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N4O13S4/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39)/p-4

InChI Key

KMNTUASVUKNVJS-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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